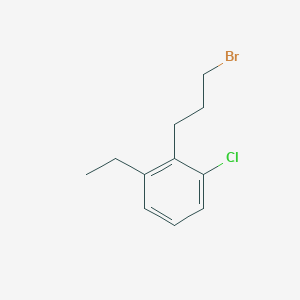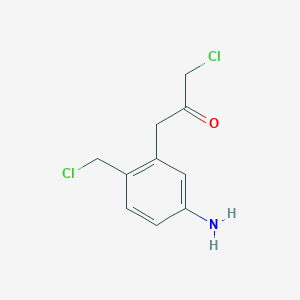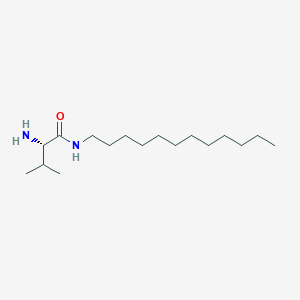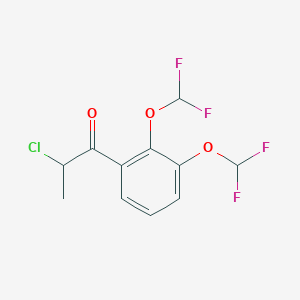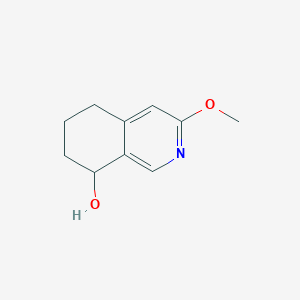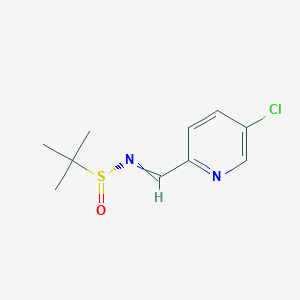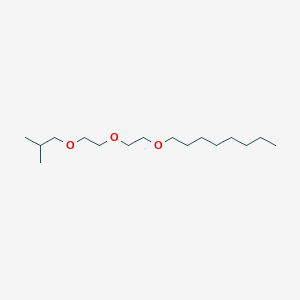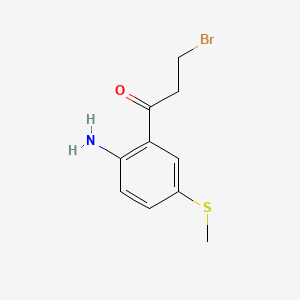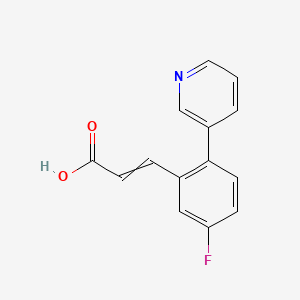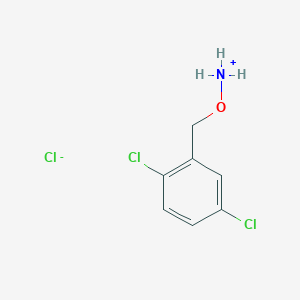
(2,5-Dichlorophenyl)methoxyazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dichlorophenyl)methoxyazanium;chloride is an organic compound with the chemical formula C7H8Cl3NO. It is a white to off-white crystalline solid that is slightly soluble in water and organic solvents. This compound is known for its strong amine-like odor and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)methoxyazanium;chloride typically involves the following steps:
Condensation Reaction: 2,5-Dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2,5-dichlorobenzaldoxime.
Reduction Reaction: The 2,5-dichlorobenzaldoxime is then reduced using a reducing agent like sodium borohydride to yield 2,5-dichlorobenzylamine.
Quaternization Reaction: Finally, the 2,5-dichlorobenzylamine is treated with methyl chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dichlorophenyl)methoxyazanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenols, while reduction may produce dichlorobenzylamines.
Applications De Recherche Scientifique
(2,5-Dichlorophenyl)methoxyazanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,5-Dichlorophenyl)methoxyazanium;chloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Dichlorophenyl)methoxyazanium;chloride
- (2,6-Dichlorophenyl)methoxyazanium;chloride
- (2,5-Dichlorophenyl)ethoxyazanium;chloride
Uniqueness
(2,5-Dichlorophenyl)methoxyazanium;chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dichloro substitution at the 2 and 5 positions makes it particularly effective in certain chemical reactions and biological applications compared to its analogs .
Propriétés
Formule moléculaire |
C7H8Cl3NO |
|---|---|
Poids moléculaire |
228.5 g/mol |
Nom IUPAC |
(2,5-dichlorophenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C7H8Cl2NO.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3H,4H2,10H3;1H/q+1;/p-1 |
Clé InChI |
UPXVYWWGCCMWTK-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1Cl)CO[NH3+])Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


